2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-
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Overview
Description
2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is a complex organic compound that features a pyridinedione core with a 4-chlorobenzoyl group attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Linkage: This step often involves a Wittig reaction or a Heck coupling reaction to introduce the ethenyl group.
Attachment of the 4-Chlorobenzoyl Group: This can be done through Friedel-Crafts acylation or other acylation reactions using 4-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the ethenyl linkage, resulting in the formation of alcohols or alkanes.
Substitution: The 4-chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antidepressant molecule due to its structural similarity to known antidepressants.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of 2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound may modulate neurotransmitter levels or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-imidazolyl)-5-(4-chlorobenzoyl)pyridine: This compound shares a similar core structure but includes an imidazole group instead of the pyridinedione core.
Tricyclic Antidepressants: These compounds have a similar benzoyl group and are used in the treatment of depression.
Uniqueness
2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is unique due to its combination of a pyridinedione core with a 4-chlorobenzoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
108664-28-4 |
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Molecular Formula |
C14H10ClNO3 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2H-pyridine-3,6-dione |
InChI |
InChI=1S/C14H10ClNO3/c1-9(16-8-12(17)6-7-13(16)18)14(19)10-2-4-11(15)5-3-10/h2-7H,1,8H2 |
InChI Key |
NGUGNQUIXGZKPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2CC(=O)C=CC2=O |
Origin of Product |
United States |
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